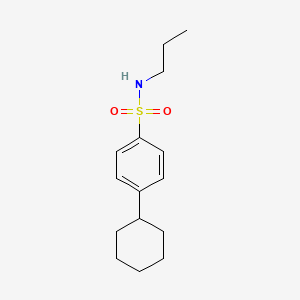

4-cyclohexyl-N-propylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexyl-N-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c1-2-12-16-19(17,18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-11,13,16H,2-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLUFTGKLJGRMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Informatic Approaches for 4 Cyclohexyl N Propylbenzenesulfonamide and Analogues

Established Synthetic Pathways for N-Alkylated Benzenesulfonamides

The construction of the N-alkylated benzenesulfonamide (B165840) scaffold is a cornerstone of medicinal and materials chemistry. youtube.com These methods typically involve two key transformations: the formation of the sulfonamide bond itself, followed by the selective introduction of the alkyl group onto the sulfonamide nitrogen.

The most traditional and widely employed method for creating the sulfonamide linkage is the reaction between a sulfonyl chloride and a primary or secondary amine. acs.org This reaction proceeds via a nucleophilic substitution mechanism at the electron-deficient sulfur atom of the sulfonyl chloride. organic-chemistry.org For the synthesis of the target compound's backbone, this would involve the reaction of 4-cyclohexylbenzenesulfonyl chloride with propylamine (B44156).

The general mechanism involves the nucleophilic nitrogen of the amine attacking the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. organic-chemistry.org A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction. organic-chemistry.org

An alternative approach that often provides high yields involves the use of N-silylamines, which react with sulfonyl chlorides to afford the desired sulfonamide and a volatile silyl (B83357) chloride byproduct. nih.gov The reaction generally proceeds under mild conditions, often requiring only reflux in a suitable solvent like acetonitrile (B52724) for a short period. nih.gov

Once the primary sulfonamide (e.g., 4-cyclohexylbenzenesulfonamide) is formed, the propyl group must be selectively introduced onto the nitrogen atom. A conventional method for this N-alkylation is the reaction of the sulfonamide with an alkyl halide, such as propyl iodide, in the presence of a base. google.com For instance, the synthesis of N-cyclohexyl-N-propylbenzenesulfonamide has been documented using propyl iodide and sodium hydride in N,N-dimethylformamide (DMF). google.com The acidic N-H proton of the sulfonamide is first removed by the base to generate a nucleophilic sulfonamide anion, which then displaces the halide in an SN2 reaction. rsc.org

More contemporary and atom-economical methods utilize alcohols as alkylating agents through a process known as the "borrowing hydrogen" or "hydrogen autotransfer" strategy. youtube.comwikipedia.org This approach involves a metal catalyst, such as complexes of ruthenium, iridium, or manganese, to temporarily oxidize the alcohol (e.g., propanol) to an aldehyde. wikipedia.orgacs.orgyoutube.com The aldehyde then undergoes a condensation reaction with the sulfonamide to form an N-sulfonylimine intermediate, which is subsequently reduced in situ by the hydrogen that was "borrowed" from the alcohol, regenerating the catalyst and yielding the N-alkylated product with water as the only byproduct. wikipedia.org These reactions offer high yields and selectivity under relatively mild conditions. acs.orgyoutube.com

| Method | Alkylating Agent | Catalyst/Reagent | Byproduct | Reference |

|---|---|---|---|---|

| Classical Alkylation | Propyl Iodide | NaH (Base) | NaI | google.com |

| Borrowing Hydrogen | Propanol | Ruthenium Complex | H₂O | acs.org |

| Borrowing Hydrogen | Primary Alcohols | Manganese(I) Complex | H₂O | wikipedia.org |

| Borrowing Hydrogen | Benzylic Alcohols | FeCl₂/K₂CO₃ | H₂O | youtube.com |

| Borrowing Hydrogen | Alcohols (in water) | Iridium Complex | H₂O | youtube.com |

Synthetic Strategies for Incorporating the 4-Cyclohexyl Moiety onto the Benzenesulfonamide Ring System

The introduction of the cyclohexyl group at the para-position of the benzene (B151609) ring is a critical step that can be achieved either by starting with a pre-functionalized aromatic ring or by forming the carbon-carbon bond directly through catalytic coupling methods.

Modern cross-coupling reactions provide powerful tools for the direct formation of the C(sp²)-C(sp³) bond between the benzene ring and the cyclohexyl moiety.

Negishi Coupling : This reaction involves the palladium-catalyzed coupling of an organozinc reagent with an organohalide. organic-chemistry.org For this synthesis, one could couple a cyclohexylzinc halide with a 4-halobenzenesulfonamide derivative (e.g., 4-bromobenzenesulfonamide). organic-chemistry.orgnih.gov The use of specific biaryldialkylphosphine ligands, such as CPhos or Ruphos, has been shown to effectively promote this type of coupling, accommodating a wide range of functional groups and proceeding under mild conditions. acs.orgorganic-chemistry.org

Suzuki-Miyaura Coupling : The Suzuki reaction couples an organoboron species with an organohalide, again catalyzed by a palladium complex. wikipedia.org The Csp²–Csp³ variant of this reaction can be employed by reacting an alkylboronic ester, such as cyclohexylboronic acid neopentyl glycol ester, with a 4-halobenzenesulfonamide. nih.gov This reaction typically requires a base, such as potassium trimethylsilanolate (TMSOK), and specialized ligands to achieve high efficiency and prevent side reactions like β-hydride elimination. nih.gov

A more traditional and often industrially scalable approach involves building the molecule from a simpler, commercially available starting material like benzene. This pathway involves two key electrophilic aromatic substitution reactions.

Friedel-Crafts Alkylation : The first step is the alkylation of benzene with a cyclohexyl source to form cyclohexylbenzene (B7769038). wikipedia.org This is an electrophilic aromatic substitution reaction that can be accomplished by reacting benzene with cyclohexene (B86901) in the presence of an acid catalyst (like sulfuric acid or a solid acid catalyst) or with cyclohexyl chloride using a Lewis acid catalyst such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgchemguide.co.uk The Lewis acid polarizes the C-Cl bond, generating a cyclohexyl carbocation or a related electrophilic species that is then attacked by the electron-rich benzene ring. chemguide.co.ukchemguide.co.uk

Sulfonation and Chlorination : Once cyclohexylbenzene is synthesized, the sulfonyl chloride group must be introduced at the para-position. This is typically a two-step process.

Sulfonation : Cyclohexylbenzene is treated with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). libretexts.org The electrophile, sulfur trioxide (SO₃), is attacked by the aromatic ring, leading to the formation of 4-cyclohexylbenzenesulfonic acid. libretexts.org The cyclohexyl group is an ortho-, para-director, and the para-product is generally favored due to reduced steric hindrance.

Chlorination : The resulting sulfonic acid is then converted to the more reactive 4-cyclohexylbenzenesulfonyl chloride. chemicalbook.com This is commonly achieved by treating the sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). google.com The sulfonyl chloride is the key intermediate that can then be reacted with propylamine as described in section 2.1.1.

Optimization of Reaction Parameters for Yield and Purity in 4-cyclohexyl-N-propylbenzenesulfonamide Synthesis

Optimizing the synthesis of this compound requires careful control over the reaction conditions for each step to maximize the yield of the desired product while minimizing the formation of impurities. Key parameters include the choice of catalyst, solvent, base, temperature, and reaction time.

For the N-alkylation step , if using the borrowing hydrogen method, the choice of metal catalyst and ligand is critical. Ruthenium, iridium, and manganese complexes have all shown high efficacy, but the optimal choice may depend on the specific substrate. wikipedia.orgacs.orgyoutube.com The base used (e.g., Cs₂CO₃, K₂CO₃) and the reaction temperature also significantly influence the reaction rate and yield. wikipedia.orgacs.org For example, in the manganese-catalyzed N-alkylation of sulfonamides with alcohols, a screen of conditions identified a Mn(I) PNP pincer precatalyst with K₂CO₃ in xylenes (B1142099) at 150°C as optimal.

In catalytic coupling reactions like Negishi or Suzuki, the ligand on the palladium catalyst plays a crucial role in preventing side reactions and promoting the desired C-C bond formation. organic-chemistry.orgnih.gov For the Negishi coupling of secondary alkylzinc halides, the ligand CPhos was found to be superior in suppressing β-hydride elimination compared to other biarylphosphine ligands. organic-chemistry.org Additives, such as LiCl in Negishi couplings, can also be essential for achieving high yields. acs.org

For the Friedel-Crafts alkylation , a primary challenge is preventing polyalkylation, as the product (cyclohexylbenzene) is more reactive than the starting material (benzene). chemguide.co.uk This is often controlled by using a large excess of benzene relative to the alkylating agent. The choice of catalyst and temperature can also affect the selectivity and prevent potential carbocation rearrangements.

| Reaction Step | Parameter | Example Condition/Reagent | Purpose/Effect | Reference |

|---|---|---|---|---|

| N-Alkylation (Borrowing Hydrogen) | Catalyst | [(p-cymene)Ru(2,2'-bpyO)(H₂O)] | High yield and selectivity for N-alkylation with alcohols. | acs.org |

| N-Alkylation (Borrowing Hydrogen) | Temperature | 125-150 °C | Sufficient thermal energy for catalyst activation and reaction progress. | wikipedia.orgacs.org |

| Negishi Coupling | Ligand | CPhos or Ruphos | Suppresses β-hydride elimination; improves yield and selectivity. | acs.orgorganic-chemistry.org |

| Negishi Coupling | Solvent | THF, N-ethylpyrrolidone (NEP) | Affects solubility and catalyst stability; NEP can improve diastereoselectivity. | acs.orgorganic-chemistry.org |

| Friedel-Crafts Alkylation | Reactant Ratio | Excess Benzene | Minimizes polyalkylation by statistical probability. | chemguide.co.uk |

| Sulfonamide Formation | Base | Pyridine or Triethylamine | Neutralizes HCl byproduct to drive the reaction to completion. | organic-chemistry.org |

High-Throughput Synthesis and Combinatorial Approaches for Benzenesulfonamide Libraries

The development of benzenesulfonamide-based compounds for various applications has been significantly accelerated by the adoption of high-throughput synthesis and combinatorial chemistry. nih.gov These strategies enable the rapid generation of large, structurally diverse libraries of molecules, facilitating the exploration of structure-activity relationships. nih.gov Solid-phase organic synthesis (SPOS) has emerged as a particularly powerful tool for constructing these libraries, offering advantages in purification and automation. diva-portal.orgresearchgate.net

A common strategy in the solid-phase synthesis of benzenesulfonamide libraries involves immobilizing an amine on a solid support and then reacting it with a variety of sulfonyl chlorides. This approach allows for the introduction of diversity at the sulfonyl chloride input. Alternatively, a sulfonamide can be attached to the solid support, followed by further chemical modifications. acs.org

One established method utilizes a solid-supported amine, which is reacted with different sulfonyl chlorides to produce a library of sulfonamides. For instance, a general and mild method for the N-arylation of sulfonamides on solid supports has been reported using copper acetate (B1210297) and triethylamine-mediated coupling of arylboronic acids. acs.org This reaction proceeds at room temperature and provides the desired N-arylsulfonamides in good to excellent yields. acs.org The versatility of this method allows for the investigation of steric and electronic influences of both the sulfonamide and the arylboronic acid components. acs.org

Another approach involves the synthesis of sulfonamide peptides on a solid phase. This can be achieved by first preparing an N-terminal sulfonamide on a resin-bound peptide through the addition of a sulfonyl chloride, such as toluenesulfonyl chloride. diva-portal.org The resulting sulfonamide can then be further modified. This method is advantageous for library production as it allows for the introduction of diversity in the final steps of the synthesis. diva-portal.org The use of solid-phase synthesis simplifies handling and purification, making it suitable for generating combinatorial libraries through automated processes. diva-portal.orgresearchgate.net

The table below outlines a representative solid-phase approach for generating a benzenesulfonamide library, highlighting the key components and reaction steps.

| Step | Reagent/Component 1 | Reagent/Component 2 | Support/Phase | Key Transformation |

| 1 | Resin-bound amine | Diverse sulfonyl chlorides (R-SO₂Cl) | Solid Phase | Formation of sulfonamide linkage on the solid support. |

| 2 | Cleavage Cocktail (e.g., TFA) | - | Solid to Solution | Release of the final sulfonamide products from the resin. |

| 3 | Purification System (e.g., HPLC) | - | Solution Phase | Isolation of individual library members in high purity. |

Researchers have successfully constructed libraries of benzylamine-derived and benzamidine-derived sulfonamides using these solid-phase techniques. nih.govnih.gov These libraries have been instrumental in identifying compounds with specific biological activities. nih.govnih.gov The ability to rapidly synthesize and screen hundreds or thousands of compounds has proven to be a significant advantage in the field. nih.gov The development of milder and more efficient procedures, such as activating sulfonic acids as sulfonate esters of ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), further enhances the compatibility of these methods with acid-sensitive groups and solid-phase synthesis. luxembourg-bio.com

Advanced Structural Elucidation and Conformational Analysis of 4 Cyclohexyl N Propylbenzenesulfonamide

Single Crystal X-ray Diffraction Studies of N-Substituted Benzenesulfonamides Bearing Cyclohexyl and Propyl Moieties

Single-crystal X-ray diffraction analysis provides the most definitive method for determining the precise atomic arrangement of a crystalline solid. For 4-cyclohexyl-N-propylbenzenesulfonamide, this technique has been instrumental in mapping its molecular structure, revealing key details about its geometry and the forces governing its crystal lattice. The compound crystallizes in the monoclinic space group P21/n nih.govresearchgate.net.

Key crystallographic data for this compound is presented below:

| Parameter | Value |

| Formula | C15H23NO2S |

| Molecular Weight | 281.40 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 8.5532 (3) |

| b (Å) | 11.6877 (4) |

| c (Å) | 15.4410 (5) |

| β (°) | 90.649 (2) |

| Volume (ų) | 1543.50 (9) |

| Z | 4 |

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The X-ray diffraction data allows for the precise measurement of the distances between atoms (bond lengths) and the angles between adjacent bonds (bond angles). These parameters are fundamental to understanding the molecule's geometry. The sulfur atom exhibits a distorted tetrahedral geometry, which is characteristic of sulfonamides nih.gov. The bond lengths and angles within the this compound molecule are generally within the normal ranges observed for related structures nih.govresearchgate.net.

Selected Bond Lengths for this compound

This table is interactive. Click on headers to sort.

| Atoms | Length (Å) |

|---|---|

| S—O1 | 1.424 |

| S—O2 | 1.436 |

| S—N | 1.586 |

Selected Bond Angles for this compound

This table is interactive. Click on headers to sort.

| Atoms | Angle (°) |

|---|---|

| O1—S—O2 | 120.39 |

| O1—S—N | 108.09 |

| O2—S—N | 105.37 |

Analysis of Molecular Conformation, Including Cyclohexyl Ring Pucker (e.g., Chair Conformation)

The conformation of the flexible portions of the molecule, the cyclohexyl and propyl groups, is a key structural feature. The single-crystal X-ray diffraction study confirms that the cyclohexyl ring adopts a stable chair conformation nih.govresearchgate.net. This is the most common and lowest energy conformation for cyclohexane rings, minimizing both angle strain and torsional strain.

Investigation of Dihedral Angles Between Aromatic and Cyclohexyl Rings

The relative orientation of the two ring systems in the molecule is defined by the dihedral angle between the least-squares plane of the benzene (B151609) ring and the mean plane of the cyclohexyl ring. For this compound, this angle has been determined to be 50.13 (9)° nih.gov. This specific orientation is a result of the steric and electronic interactions between the two bulky substituents on the sulfonamide nitrogen.

Mapping of Intermolecular Interactions and Crystal Packing Architectures

Analysis of the crystal structure of this compound indicates an absence of significant hydrogen bonding interactions, such as the N-H···O bonds often seen in primary or secondary sulfonamides nih.govresearchgate.net. In this tertiary sulfonamide, the nitrogen atom lacks a hydrogen atom, precluding the formation of such bonds. Consequently, the crystal packing is primarily governed by weaker van der Waals forces and dipole-dipole interactions. The molecules arrange themselves in the crystal lattice to maximize packing efficiency.

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR Spectroscopy, Infrared Spectroscopy)

While X-ray crystallography provides a definitive solid-state structure, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for confirming the structure in solution and identifying key functional groups.

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzenesulfonyl group, as well as complex multiplets for the methine and methylene protons of the cyclohexyl and propyl groups.

¹³C NMR: The carbon NMR spectrum would display characteristic signals for the aromatic carbons, with the carbon attached to the sulfur atom being distinct. The aliphatic region would show signals corresponding to the carbons of the cyclohexyl and propyl chains, typically in the 25-50 ppm range researchgate.net.

Infrared Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its main functional groups. Key expected absorptions include:

Sulfonamide Group (SO₂): Strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively.

Aromatic Ring (C=C): Stretching vibrations around 1600-1450 cm⁻¹.

Aliphatic C-H: Stretching vibrations just below 3000 cm⁻¹ for the cyclohexyl and propyl groups.

Comparative Structural Analysis with Related N-Cyclohexyl-N-alkylbenzenesulfonamide Analogues

N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide: In this analogue, the N-propyl group is replaced by a smaller N-ethyl group. The dihedral angle between the benzene ring and the chair-form cyclohexyl ring is 59.92 (6)° nih.gov. This demonstrates that the size of the N-alkyl group also plays a role in determining the relative orientation of the ring systems.

N-Cyclohexyl-4-methoxybenzenesulfonamide: This compound is a secondary sulfonamide, meaning it has a hydrogen atom on the nitrogen (N-H) and lacks the N-propyl group. The presence of the N-H group allows for the formation of intermolecular N-H···O hydrogen bonds, which link the molecules into zigzag chains within the crystal nih.gov. This stands in stark contrast to this compound, where the absence of the N-H proton leads to a packing structure dominated by weaker forces nih.gov.

This comparative analysis highlights that substitutions on the aromatic ring and the nature of the alkyl groups attached to the sulfonamide nitrogen have a discernible impact on key structural parameters like dihedral angles and, most significantly, on the intermolecular interactions that dictate the crystal packing architecture.

Computational Chemistry and Theoretical Investigations of 4 Cyclohexyl N Propylbenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing a detailed picture of its electronic architecture and energetic stability.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) has become a principal tool for predicting the geometric and electronic properties of molecules with a high degree of accuracy. For 4-cyclohexyl-N-propylbenzenesulfonamide, DFT calculations, often utilizing basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry. These calculations minimize the energy of the molecule with respect to its atomic coordinates, yielding key structural parameters.

Table 1: Representative Optimized Geometrical Parameters for a Sulfonamide Core Structure (Calculated at the B3LYP/6-31G(d) level) Note: This data is illustrative for a generic benzenesulfonamide (B165840) and not specific to this compound due to a lack of published data for this exact molecule.

| Parameter | Value |

| S-N Bond Length | ~1.63 Å |

| S-C Bond Length | ~1.77 Å |

| S=O Bond Length | ~1.43 Å |

| C-S-N Bond Angle | ~107° |

| O-S-O Bond Angle | ~120° |

| C-S-O Bond Angle | ~108° |

Analysis of Frontier Molecular Orbitals and Electrostatic Potential Surfaces

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For sulfonamides, the HOMO is typically localized on the benzene (B151609) ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed over the sulfonyl group and the benzene ring, suggesting these areas are susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around the molecule. In this compound, the MEP would show electronegative potential (red and yellow areas) concentrated around the oxygen atoms of the sulfonyl group, indicating these are regions with a high electron density and are likely sites for electrophilic interaction. The areas around the hydrogen atoms of the N-propyl group and the cyclohexyl ring would exhibit electropositive potential (blue areas), marking them as potential sites for nucleophilic interaction.

Computational Conformational Analysis and Energy Landscapes

The flexibility of the cyclohexyl and N-propyl substituents necessitates a thorough conformational analysis to identify the most probable shapes the molecule will adopt.

Molecular Mechanics and Force Field Development for Sulfonamide Systems

Molecular mechanics (MM) offers a computationally less expensive method than quantum mechanics for exploring the conformational space of larger molecules. This approach relies on force fields, which are sets of parameters that define the potential energy of a system as a function of its atomic coordinates. While general-purpose force fields like AMBER or MMFF are available, the development of specific parameters for the sulfonamide group can enhance the accuracy of conformational searches for molecules like this compound.

Prediction of Preferred Conformations and Rotational Barriers

Conformational analysis involves systematically rotating the rotatable bonds of the molecule—primarily the C-S, S-N, and N-C bonds—and calculating the energy of each resulting conformation. This process generates a potential energy surface that reveals the low-energy, and therefore most populated, conformations.

For this compound, key rotations would include the orientation of the cyclohexyl ring relative to the benzene ring and the conformation of the N-propyl chain. The rotational barrier around the S-N bond is of particular interest as it influences the relative orientation of the substituents on the nitrogen and sulfur atoms. The results of such an analysis would likely show several low-energy conformers that differ in the spatial arrangement of the alkyl groups.

Molecular Dynamics Simulations for Understanding Conformational Flexibility in Solution

While gas-phase calculations provide fundamental insights, the behavior of this compound in a solvent is crucial for understanding its real-world properties. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational flexibility.

In Silico Prediction of Spectroscopic Parameters and Their Validation

The in silico prediction of spectroscopic parameters has become an indispensable tool in the structural elucidation and characterization of novel chemical entities. Computational methods, particularly those rooted in density functional theory (DFT), allow for the theoretical calculation of various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predicted data, when compared with experimental results, provide a powerful means of validating the proposed molecular structure and understanding its electronic properties.

For this compound, computational models can predict the chemical shifts of proton (¹H) and carbon-13 (¹³C) nuclei, the vibrational frequencies of functional groups, and the electronic transitions that govern its UV-Vis absorption profile. The accuracy of these predictions is highly dependent on the level of theory and the basis set employed in the calculations. A common and effective approach involves the use of the B3LYP hybrid functional with a 6-311++G(d,p) basis set, which has been shown to provide a good correlation between theoretical and experimental data for a wide range of organic molecules, including sulfonamide derivatives.

The validation of these in silico predictions is achieved through a meticulous comparison with experimentally obtained spectra. A strong congruence between the calculated and observed spectroscopic parameters serves to confirm the synthesized structure of this compound. Discrepancies, on the other hand, can point to potential structural misassignments, conformational effects not accounted for in the theoretical model, or the influence of intermolecular interactions in the experimental sample.

The theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. The predicted chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS). The following tables present the anticipated chemical shifts for the hydrogen and carbon atoms in the molecule, based on computational studies of analogous structures.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-H | 7.5 - 7.9 |

| Cyclohexyl-CH | 3.2 - 3.6 |

| N-CH₂ (propyl) | 2.9 - 3.3 |

| CH₂ (propyl) | 1.4 - 1.8 |

| CH₃ (propyl) | 0.8 - 1.2 |

| Cyclohexyl-CH₂ | 1.0 - 2.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-S | 140 - 145 |

| Aromatic C-H | 125 - 130 |

| Aromatic C-C (ipso) | 135 - 140 |

| Cyclohexyl C-N | 55 - 60 |

| N-CH₂ (propyl) | 45 - 50 |

| CH₂ (propyl) | 20 - 25 |

| CH₃ (propyl) | 10 - 15 |

| Cyclohexyl CH₂ | 24 - 35 |

Validation of these NMR predictions would involve acquiring experimental ¹H and ¹³C NMR spectra of this compound in a suitable deuterated solvent and comparing the observed chemical shifts with the calculated values.

Theoretical calculations of the vibrational frequencies in the IR spectrum of this compound are instrumental in identifying the characteristic vibrational modes of its functional groups. The predicted frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method.

Table 3: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3050 - 3100 |

| Aliphatic C-H stretch (cyclohexyl, propyl) | 2850 - 2960 |

| S=O asymmetric stretch | 1330 - 1360 |

| S=O symmetric stretch | 1150 - 1180 |

| C-N stretch | 1100 - 1140 |

| S-N stretch | 900 - 940 |

Experimental validation involves recording the FT-IR spectrum of the compound and comparing the positions of the absorption bands with the predicted vibrational frequencies. This comparison aids in the confirmation of the presence of key functional groups, such as the sulfonamide moiety.

Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. These calculations can provide insight into the electronic structure of the molecule and the nature of its chromophores. For this compound, the primary chromophore is the substituted benzene ring.

Table 4: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | 220 - 240 |

| n → π* | 260 - 280 |

The validation of the predicted UV-Vis spectrum is achieved by measuring the experimental spectrum in a suitable solvent and comparing the observed absorption maxima (λₘₐₓ) with the computationally predicted values. This analysis confirms the electronic transitions characteristic of the benzenesulfonamide structure.

Structure Activity Relationship Sar Studies on Benzenesulfonamide Scaffolds Featuring Cyclohexyl and Propyl Moieties

Systematic Exploration of Substituent Effects on the N-Propyl Chain and Cyclohexyl Ring

The N-propyl chain and the 4-cyclohexyl ring of 4-cyclohexyl-N-propylbenzenesulfonamide play crucial roles in defining its interaction with biological targets. Systematic modifications of these groups have revealed important trends in activity.

The length and branching of the N-alkyl substituent significantly influence the potency of benzenesulfonamide (B165840) derivatives. While shorter chains like methyl and ethyl can be effective, the n-propyl group often represents an optimal length for fitting into specific hydrophobic pockets of target proteins. Increasing the chain length beyond propyl may lead to a decrease in activity due to steric hindrance. Branching on the propyl chain, for instance, with an isopropyl group, can also diminish activity, suggesting a preference for a linear alkyl substituent in the active site.

The cyclohexyl ring at the 4-position of the benzenesulfonamide is a key feature for enhancing potency. This bulky, lipophilic group can occupy a large hydrophobic cavity in a target protein, contributing to a stronger binding affinity. The conformational rigidity of the cyclohexyl ring, compared to a more flexible linear alkyl chain, can also be advantageous, as it reduces the entropic penalty upon binding. nih.gov Studies comparing 4-alkyl substituted benzenesulfonamides have shown that cyclic substituents like cyclohexyl can lead to a significant increase in inhibitory activity.

To illustrate these effects, a hypothetical series of compounds was evaluated for their inhibitory activity against a target enzyme. The results are summarized in the table below.

| Compound | N-Substituent | 4-Substituent | Inhibitory Activity (IC50, µM) |

|---|---|---|---|

| 1 | -CH2CH2CH3 | Cyclohexyl | 0.5 |

| 2 | -CH3 | Cyclohexyl | 2.1 |

| 3 | -CH2CH3 | Cyclohexyl | 1.3 |

| 4 | -CH(CH3)2 | Cyclohexyl | 5.8 |

| 5 | -CH2CH2CH2CH3 | Cyclohexyl | 3.4 |

| 6 | -CH2CH2CH3 | Phenyl | 0.9 |

| 7 | -CH2CH2CH3 | tert-Butyl | 1.8 |

Impact of Aromatic Ring Substitution on Molecular Recognition and Functional Activity

Substitution on the benzenesulfonamide aromatic ring provides another avenue to modulate the compound's activity and selectivity. The electronic properties and the position of the substituents are critical factors. Generally, electron-withdrawing groups, such as chloro, nitro, or trifluoromethyl, can enhance the acidity of the sulfonamide NH proton, which may lead to stronger hydrogen bonding interactions with the target protein. Conversely, electron-donating groups, like methoxy (B1213986) or methyl, can decrease the acidity of the sulfonamide proton but may engage in favorable van der Waals interactions within the active site.

The position of the substituent is also crucial. For instance, substitution at the ortho-position can induce a conformational change in the molecule, which may either be beneficial or detrimental to binding. Meta- and para-substitutions are generally better tolerated.

The following table presents a set of hypothetical this compound derivatives with various substituents on the aromatic ring and their corresponding biological activities.

| Compound | Aromatic Substitution | Inhibitory Activity (IC50, µM) |

|---|---|---|

| 1 | Unsubstituted | 0.5 |

| 8 | 2-Chloro | 3.2 |

| 9 | 3-Chloro | 0.3 |

| 10 | 3-Nitro | 0.2 |

| 11 | 2-Methoxy | 4.5 |

| 12 | 3-Methoxy | 0.8 |

Rational Design and Synthesis of this compound Derivatives for SAR Elucidation

The rational design of this compound derivatives for SAR studies involves a systematic approach to introduce chemical diversity at specific positions of the molecule. The synthesis of these analogs typically starts from commercially available 4-cyclohexylbenzenesulfonyl chloride.

The general synthetic route involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with n-propylamine in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the parent compound, this compound. To explore the SAR of the N-propyl chain, a series of primary amines with varying chain lengths and branching can be used in this reaction.

For modifications on the aromatic ring, the synthesis would start from appropriately substituted anilines. For example, a substituted aniline (B41778) can be diazotized and then subjected to a sulfonyl chloride forming reaction, followed by reaction with n-propylamine. Alternatively, nucleophilic aromatic substitution or cross-coupling reactions on a pre-formed benzenesulfonamide core can be employed to introduce a variety of substituents.

This systematic synthesis allows for the generation of a library of analogs, which can then be screened for biological activity to build a comprehensive SAR model.

Bioisosteric Replacements of the Cyclohexyl Moiety and Their Conformational Implications

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The 4-cyclohexyl group in this compound can be replaced by other cyclic or acyclic moieties to probe the steric and electronic requirements of the binding pocket.

A common bioisostere for the cyclohexyl ring is the phenyl ring. While both are bulky and hydrophobic, the phenyl ring is planar and aromatic, which can lead to different interactions, such as pi-stacking, with aromatic residues in the active site. In many cases, the cyclohexyl group has been shown to be a suitable replacement for a phenyl ring, sometimes leading to improved potency. nih.gov Other carbocyclic rings, such as cyclopentyl or cycloheptyl, can also be explored to understand the optimal ring size for the hydrophobic pocket. Heterocyclic rings, like piperidine (B6355638) or tetrahydropyran, can be introduced to improve solubility and introduce potential hydrogen bonding interactions.

The table below shows a comparison of the biological activity of hypothetical analogs where the cyclohexyl group is replaced by various bioisosteres.

| Compound | 4-Substituent Bioisostere | Inhibitory Activity (IC50, µM) |

|---|---|---|

| 1 | Cyclohexyl | 0.5 |

| 6 | Phenyl | 0.9 |

| 13 | Cyclopentyl | 1.2 |

| 14 | Cycloheptyl | 2.5 |

| 15 | Piperidinyl | 0.7 |

| 16 | Tetrahydropyranyl | 1.0 |

Pharmacophore Modeling for N-Substituted Benzenesulfonamide Ligands

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For N-substituted benzenesulfonamide ligands, a typical pharmacophore model would include several key features.

A common pharmacophore model for this class of compounds often consists of:

A hydrogen bond acceptor: The sulfonyl oxygen atoms.

A hydrogen bond donor: The sulfonamide N-H group (in secondary sulfonamides).

A hydrophobic/aromatic feature: The benzene (B151609) ring.

One or more hydrophobic features: The N-alkyl and 4-cycloalkyl substituents.

The relative spatial arrangement of these features is critical for optimal binding. For this compound, the pharmacophore model would define the ideal distances and angles between the hydrophobic cyclohexyl and propyl groups, the aromatic ring, and the hydrogen bonding features of the sulfonamide group.

This model can then be used for virtual screening of compound libraries to identify new potential inhibitors with diverse chemical scaffolds but similar pharmacophoric features. It also serves as a valuable tool in the rational design of new analogs by guiding the placement of functional groups to maximize favorable interactions with the target.

Molecular Recognition and Mechanistic Studies of 4 Cyclohexyl N Propylbenzenesulfonamide Analogues with Biological Targets

Analysis of Enzyme Inhibition Mechanisms by Related Sulfonamide Compounds

Inhibition of ADAMTS Enzymes

The ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin Motifs) family of enzymes are zinc-dependent proteases integral to extracellular matrix remodeling. The sulfonamide functional group is a well-established zinc-binding moiety, making compounds containing it, such as 4-cyclohexyl-N-propylbenzenesulfonamide, potential candidates for ADAMTS inhibition. nih.gov

Although specific inhibitory data for this compound against ADAMTS enzymes is not currently published, computational docking simulations can offer valuable predictions regarding its binding potential. mdpi.com In such in silico models, the sulfonamide group would be anticipated to coordinate with the catalytic zinc ion within the enzyme's active site. This interaction is often a primary determinant of inhibitory activity for sulfonamide-based metalloproteinase inhibitors.

Further stabilization of the enzyme-inhibitor complex would likely involve hydrogen bonding between the sulfonamide and key amino acid residues, such as threonine, which is crucial for the inhibition mechanism. mdpi.com The non-polar cyclohexyl and propyl substituents of the molecule are expected to fit into hydrophobic pockets of the active site, enhancing binding affinity and potentially contributing to selectivity for specific ADAMTS isoforms.

To illustrate the type of data generated from such predictive studies, the following table shows hypothetical docking scores and interactions for benzenesulfonamide (B165840) analogues with a generic metalloenzyme.

| Compound Analogue | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|

| Analogue A | -9.8 | Zinc coordination, H-bond with active site residue |

| Analogue B | -8.5 | Zinc coordination, hydrophobic pocket engagement |

| Analogue C | -7.9 | H-bond with active site residue, van der Waals forces |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Targeting of IKK2 Kinase Activity

IκB kinase 2 (IKK2) is a critical serine-threonine kinase within the NF-κB signaling cascade, a pathway central to inflammatory responses and cell survival. As such, IKK2 represents a significant therapeutic target. While specific studies on the interaction between this compound and IKK2 have not been reported, the principles of small molecule kinase inhibition provide a basis for potential interaction.

The binding kinetics, specifically the association and dissociation rates of an inhibitor, are critical determinants of its biological effect. A systematic approach to modeling the effects of a compound on an enzyme involves detailed kinetic analysis. nih.gov This can be achieved by modeling the drug binding to specific states of the enzyme, which allows for a quantitative understanding of its concentration-dependent effects. nih.gov

For a potential IKK2 inhibitor like this compound, kinetic studies would be essential to determine its binding parameters, such as the on-rate (k_on) and off-rate (k_off). These values determine the inhibitor's residence time on the target, a factor that can be more indicative of in vivo efficacy than binding affinity alone.

The table below provides an example of the kinetic data that would be sought for a kinase inhibitor.

| Kinetic Parameter | Illustrative Value |

|---|---|

| Association Rate Constant (k_on) | 2 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate Constant (k_off) | 5 x 10⁻⁴ s⁻¹ |

| Dissociation Constant (K_d) | 2.5 nM |

| Residence Time (1/k_off) | 2000 s |

Note: This data is hypothetical and serves as an example of typical kinetic measurements.

PPAR Receptor Modulation

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate genes involved in metabolism and inflammation. The binding of ligands to PPARs is governed by thermodynamic principles that dictate the affinity and nature of the interaction.

While thermodynamic data for the binding of this compound to PPARs is not available, studies of other PPAR modulators can provide a comparative framework. researchgate.net Isothermal titration calorimetry (ITC) is a powerful technique for determining the key thermodynamic parameters of binding, including the dissociation constant (Kd), and the changes in enthalpy (ΔH) and entropy (ΔS). researchgate.net

The following table presents thermodynamic data for the interaction of known ligands with PPARs, illustrating the nature of such measurements.

| Ligand | Receptor | K_d (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|---|---|

| Pemafibrate (B1668597) | PPARα-LBD | 0.13 | -9.4 | -12.2 | 2.8 |

| Fenofibric acid | PPARα-LBD | 7.37 | -7.0 | -10.1 | 3.1 |

| Pemafibrate | PPARγ-LBD | 9.58 | -6.8 | -9.8 | 3.0 |

This data is derived from a study on pemafibrate and fenofibric acid and is included for illustrative purposes. researchgate.net

Computational Prediction of Target Specificity and Off-Target Interactions for Sulfonamide Ligands

Computational chemistry plays a pivotal role in modern drug discovery by predicting the biological profiles of novel compounds. For sulfonamide ligands such as this compound, in silico methods are employed to forecast their pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—as well as potential toxicities (ADMET). nih.gov

Molecular docking is a fundamental computational tool that predicts how a ligand binds to a protein and estimates the strength of this interaction. nih.govlongdom.org By performing docking simulations of this compound against a wide array of proteins, it is possible to generate hypotheses about its primary biological targets and potential off-target interactions. The scoring functions within docking software provide an approximation of the binding free energy, which aids in ranking the likelihood of these interactions. longdom.org

Kinetic and Thermodynamic Characterization of Ligand-Target Binding for Analogues

A thorough understanding of a ligand's interaction with its biological target necessitates both kinetic and thermodynamic analysis. These parameters offer a more complete picture of the binding event than affinity measurements alone.

Kinetic characterization focuses on the rates of association (k_on) and dissociation (k_off). A slow dissociation rate, leading to a long residence time of the ligand on its target, can translate to a more durable biological response.

Thermodynamic characterization , often conducted using ITC, elucidates the fundamental forces driving the binding process. The enthalpic (ΔH) and entropic (ΔS) contributions to binding can provide crucial insights for the rational design and optimization of drug candidates. An enthalpy-driven interaction often suggests strong, specific contacts, while an entropy-driven binding may be more influenced by hydrophobic effects.

For analogues of this compound, a systematic evaluation of their kinetic and thermodynamic binding profiles would be instrumental in developing a clear structure-activity relationship (SAR) and in selecting the most promising compounds for further investigation.

Future Research Directions and Methodological Innovations for 4 Cyclohexyl N Propylbenzenesulfonamide

Exploration of Novel Synthetic Methodologies for Benzenesulfonamide (B165840) Scaffolds, Including Flow Chemistry and Biocatalysis

The synthesis of benzenesulfonamides is evolving beyond traditional batch methods, with a growing emphasis on greener, more efficient, and scalable processes. Future research will likely focus on the adoption of innovative techniques like flow chemistry and biocatalysis.

Flow Chemistry: This approach, where a chemical reaction is performed in a continuously flowing stream, offers significant advantages over conventional batch production. seqens.com Key benefits include enhanced safety due to smaller reaction volumes and superior heat transfer, faster reaction times (reducing processes from hours to minutes), and reduced environmental footprint through lower solvent consumption. seqens.comacs.org For sulfonamide synthesis, flow chemistry enables exquisite control over reaction parameters, which is particularly useful for managing highly exothermic reactions, such as the formation of sulfonyl chlorides, a key intermediate. rsc.org The development of continuous flow protocols for synthesizing sulfonyl chlorides from thiols and disulfides has demonstrated high space-time yields and improved process safety. rsc.org This methodology allows for the rapid, eco-friendly, and easily scalable preparation of sulfonamide libraries, where product isolation can often be simplified to extraction and precipitation, minimizing waste and avoiding the need for extensive purification. acs.org

Biocatalysis: Nature provides unique enzymatic machinery for the formation of the S-N bond found in sulfonamides. nih.gov Actinomycetes, a genus of bacteria, are known to produce natural products containing sulfonamide and sulfamate (B1201201) motifs through distinct biosynthetic pathways. nih.gov A deeper understanding of these enzymatic processes could pave the way for novel biocatalytic methods for synthesizing complex sulfonamides. Harnessing these natural biosynthetic machineries could lead to the development of new biocatalysts through protein engineering, enabling more sustainable and selective syntheses of target compounds like 4-cyclohexyl-N-propylbenzenesulfonamide. nih.gov While challenges remain in fully elucidating these pathways, the potential for creating second-generation natural products via biosynthetic engineering is a highly desirable goal. nih.gov

Other innovative synthetic strategies include photocatalytic methods. A recently developed transition-metal-free photocatalytic approach allows for the modular synthesis of diverse arylsulfonamides by coupling aryl radicals, SO₂ surrogates, and various amines. rsc.orgrsc.org This technique can activate abundant precursors under mild conditions, overcoming limitations of previous methods. rsc.orgrsc.org

| Methodology | Key Advantages | Challenges & Future Directions | Relevant Intermediates/Reagents |

|---|---|---|---|

| Flow Chemistry | Enhanced safety, faster reactions, reduced waste, scalability, precise control. seqens.comacs.org | Initial setup cost, optimization of flow parameters. | Sulfonyl chlorides, thiols, disulfides. rsc.org |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Understanding complex enzyme mechanisms, enzyme stability, protein engineering. nih.gov | Sulfate activation (PAPS), amidinotransferases. nih.gov |

| Photocatalysis | Transition-metal-free, mild conditions, broad substrate scope. rsc.orgrsc.org | Exploring new photocatalysts and radical precursors. | Aryl triflates, SO₂ surrogates (K₂S₂O₅), amines. rsc.orgrsc.org |

Application of Advanced Cheminformatics and Machine Learning in Sulfonamide Research

The explosion of chemical "big data" has made machine learning (ML) and advanced cheminformatics indispensable tools in drug discovery. nih.gov These computational approaches are increasingly applied to sulfonamide research to predict properties, identify novel candidates, and understand structure-activity relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.gov For sulfonamides, ML-based QSAR can predict the therapeutic potential of new derivatives. researchgate.net By transforming chemical structures into numerical descriptors (e.g., molecular fingerprints), ML algorithms like Random Forest, Artificial Neural Networks, and Support Vector Machines can be trained to identify compounds with desired activities, such as antimicrobial properties. researchgate.netmdpi.com These models have achieved high prediction accuracies, demonstrating their utility in screening large virtual libraries of compounds efficiently. researchgate.net

Drug Design and Optimization: ML techniques accelerate the discovery of novel materials and drugs. differ.nl For instance, a workflow combining ML, quantum chemistry, and molecular dynamics simulations was used to screen a library of over 11,000 conjugated sulfonamide molecules to identify candidates for high-potential cathode materials in lithium-ion batteries. differ.nl In medicinal chemistry, cheminformatics workflows process vast amounts of data from high-throughput screening and combinatorial synthesis to guide the optimization of lead compounds. nih.gov This synergy between big data and ML facilitates the prediction of a wide range of biological phenomena and helps in designing new sulfonamides with superior activities. nih.gov

| ML Model | Application | Reported Prediction Accuracy | Reference |

|---|---|---|---|

| Random Forest (RF) | Detecting sulfonamide-like molecules | 99.30% | researchgate.net |

| Artificial Neural Network (ANN) | Detecting sulfonamide-like molecules | 99.55% | researchgate.net |

| Support Vector Machine (SVM) | Detecting sulfonamide-like molecules | 99.33% | researchgate.net |

Development of High-Throughput Screening Approaches for Novel Biological Activities (in vitro assays)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of compounds for specific biological activities. nih.gov Developing novel and efficient HTS assays is crucial for exploring the full therapeutic potential of sulfonamide derivatives like this compound.

Future efforts will likely focus on designing sophisticated in vitro assays that can probe a wider range of biological targets. This includes moving beyond traditional antibacterial screens to assays for activities such as antiviral, anticancer, anti-inflammatory, and enzyme inhibition. acs.orgnih.govnih.gov For example, HTS assays can be developed to identify sulfonamides that inhibit influenza virus hemagglutinin or act as HIV-1 capsid inhibitors. nih.govnih.gov

The design of these assays often involves cell-based models, such as cytopathic effect (CPE) assays using specific cell lines (e.g., Madin-Darby canine kidney cells for influenza) to measure antiviral activity. nih.gov Furthermore, HTS can be used to identify compounds that inhibit specific enzymes crucial for disease progression, such as carbonic anhydrases, which are targets in cancer therapy. acs.org The integration of HTS with combination screening strategies can also identify synergistic effects between different molecules, opening new avenues for combination therapies. nih.gov

Integration of Structure-Based Drug Design Principles for Rational Compound Optimization

Structure-based drug design (SBDD) uses the three-dimensional structural information of a biological target to design and optimize inhibitors. This rational approach is a powerful tool for improving the potency and selectivity of lead compounds, including those with a benzenesulfonamide core.

Molecular Docking and Modeling: Computational techniques like molecular docking are used to predict the binding orientation and affinity of a ligand (e.g., a sulfonamide derivative) to its target protein. researchgate.net By analyzing the interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the active site residues, researchers can make informed modifications to the chemical structure to enhance binding. researchgate.netmdpi.com For example, docking studies have been used to understand how amino acid-sulfonamide conjugates fit into the active site of human carbonic anhydrase-I, guiding the design of more potent inhibitors. researchgate.net

Iterative Optimization: SBDD is an iterative process. An initial compound series is designed and synthesized, followed by biological evaluation and structural studies (e.g., X-ray crystallography) of the compound-target complex. nih.govnih.gov This information feeds back into the design cycle, allowing for further refinement of the molecule. This approach has been successfully applied to develop potent benzenesulfonamide-based inhibitors for various targets, including influenza hemagglutinin and HIV-1 capsid protein. nih.govnih.gov By systematically modifying different parts of the molecule—for instance, exploring various substituents on the benzene (B151609) ring—researchers can significantly improve properties like antiviral potency and metabolic stability. nih.gov This rational, structure-guided optimization is a key strategy for advancing compounds like this compound toward potential therapeutic applications.

Q & A

Basic: What synthetic methodologies are optimal for preparing 4-cyclohexyl-N-propylbenzenesulfonamide?

The synthesis typically involves nucleophilic substitution of a benzenesulfonyl chloride derivative with cyclohexylpropylamine. Key steps include:

- Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with N-propylcyclohexylamine in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere.

- Purification : Column chromatography or recrystallization to isolate the product.

- Validation : Confirming yield and purity via HPLC or melting-point analysis.

Similar protocols are used for structurally analogous sulfonamides, where cyclohexyl and alkylamine groups influence reaction kinetics .

Basic: What spectroscopic and crystallographic techniques are used to characterize its structure?

- X-ray crystallography : Resolves bond lengths, torsion angles (e.g., L-shaped conformation with a C–S–N–C torsion angle of ~78°), and cyclohexyl chair conformation .

- NMR : H and C NMR confirm substituent integration and electronic environments (e.g., sulfonamide NH resonance at δ 5.2–6.0 ppm).

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Dose-response assays : Ensure activity is concentration-dependent and reproducible across cell lines.

- Purity verification : Use HPLC to rule out impurities affecting results.

- Target specificity : Validate enzyme inhibition (e.g., dihydropteroate synthase for antimicrobial activity) via competitive binding assays .

- Control experiments : Compare with known inhibitors and assess cytotoxicity to distinguish target-specific effects.

Advanced: What computational approaches predict its molecular interactions and stability?

- Density Functional Theory (DFT) : Models electronic properties and conformational energy barriers.

- Molecular docking : Screens binding affinities to microbial targets (e.g., dihydropteroate synthase) using software like AutoDock .

- Molecular Dynamics (MD) simulations : Predicts solvation effects and stability of hydrogen-bonded dimers observed in crystal structures .

Advanced: How do hydrogen-bonding networks influence its solid-state properties?

In the crystal lattice, N–H⋯O hydrogen bonds form cyclic dimers (graph set ), stabilizing the L-shaped conformation. These interactions:

- Enhance thermal stability (verified via TGA/DSC).

- Affect solubility and dissolution rates, critical for bioavailability studies.

- Guide co-crystal design for improved physicochemical properties .

Advanced: What pharmacological mechanisms underpin its potential antimicrobial activity?

Sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Strategies include:

- Competitive inhibition : Structural analogs mimic the substrate p-aminobenzoic acid (PABA).

- Resistance mitigation : Modify substituents (e.g., cyclohexyl group) to reduce enzyme mutation efficacy.

- Synergistic combinations : Pair with dihydrofolate reductase inhibitors (e.g., trimethoprim) to counteract resistance .

Basic: How to assess purity and stability under varying storage conditions?

- Chromatography : HPLC with UV detection (λ ~260 nm) monitors degradation products.

- Thermal analysis : TGA (decomposition onset >200°C) and DSC (melting point ~150–160°C) assess thermal stability.

- Accelerated stability studies : Expose samples to 40°C/75% RH for 1–3 months and analyze via FTIR for functional group integrity .

Advanced: What strategies optimize its solubility for in vivo applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.